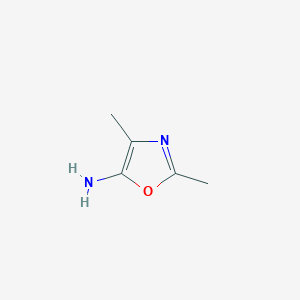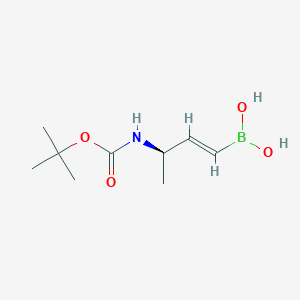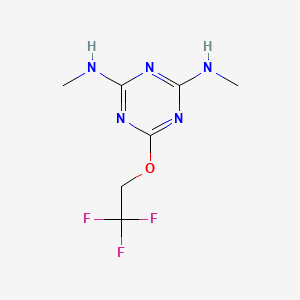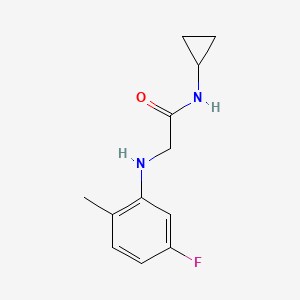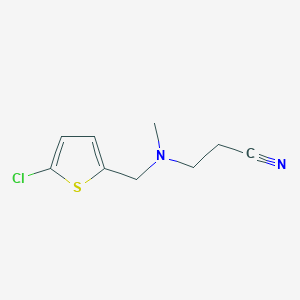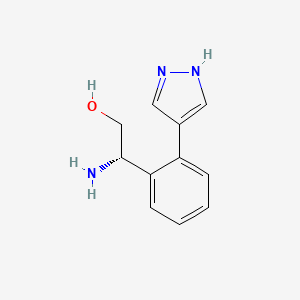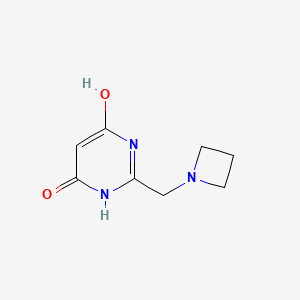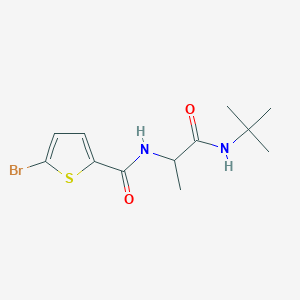
5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a heterocyclic compound containing a sulfur atom in its five-membered ring
準備方法
The synthesis of 5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with tert-butylamine and a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds or other complex structures.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding due to its unique structural features.
作用機序
The mechanism of action of 5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar compounds to 5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide include other thiophene derivatives such as:
- 5-Bromo-N-(1-(methylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide
- 5-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific tert-butylamino group, which can influence its steric and electronic properties, making it distinct in its applications and interactions .
特性
分子式 |
C12H17BrN2O2S |
|---|---|
分子量 |
333.25 g/mol |
IUPAC名 |
5-bromo-N-[1-(tert-butylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H17BrN2O2S/c1-7(10(16)15-12(2,3)4)14-11(17)8-5-6-9(13)18-8/h5-7H,1-4H3,(H,14,17)(H,15,16) |
InChIキー |
OMCAAJIDBXAAMD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(C)(C)C)NC(=O)C1=CC=C(S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
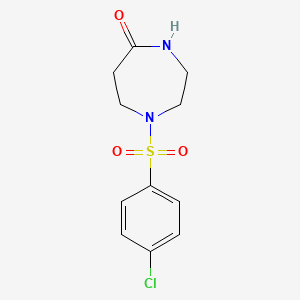
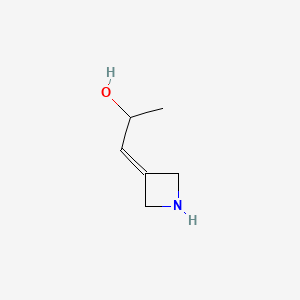
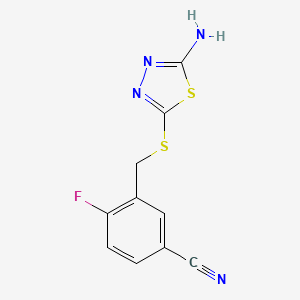
![(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14904713.png)
